4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid

Description

Historical Context and Emergence of Cubane Derivatives in Bioactive Molecule Design

The exploration of cubane (C₈H₈) in organic chemistry began with Philip Eaton’s landmark synthesis in 1964, which demonstrated the feasibility of stabilizing highly strained carbon frameworks. Initially regarded as a laboratory curiosity, cubane’s potential as a bioisostere for benzene gained traction in the 1990s. Researchers recognized that its rigid, three-dimensional structure could mimic aromatic π-systems while avoiding metabolic degradation pathways associated with planar aromatics.

Early applications focused on substituting benzene rings in pharmaceuticals with cubane cores. For instance, Williams and collaborators synthesized cubocaine, a cubane analog of benzocaine, which retained anesthetic activity while exhibiting enhanced lipophilicity. This breakthrough underscored cubane’s capacity to modulate physicochemical properties such as solubility and metabolic stability. Subsequent work by Govender and Raasch on trishomocubane amino acids further expanded the scope, demonstrating that cubane derivatives could be integrated into peptide backbones to influence secondary structure formation.

The rise of computational chemistry in the 2000s accelerated rational design. Density functional theory (DFT) studies, such as those modeling esterification mechanisms in trishomocubane systems, provided insights into the reactivity of cubane carboxylic acids. These advancements coincided with synthetic breakthroughs, including Coote’s gram-scale synthesis of 1,3-disubstituted cubanes, which enabled medicinal chemists to explore diverse functionalization patterns.

Structural Uniqueness of 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic Acid

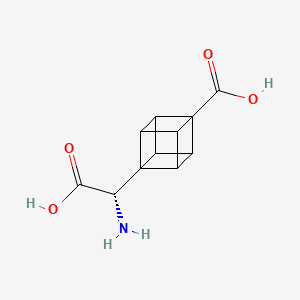

The compound this compound features a cubane core substituted at the 1- and 4-positions with carboxylic acid and an (S)-configured aminomethyl-carboxy group, respectively. This arrangement imposes significant steric and electronic constraints:

- Cubane Core : The cubic framework imposes bond angles of approximately 90°, creating substantial strain energy (~166 kcal/mol). This strain enhances reactivity at functionalized positions while maintaining structural rigidity.

- Functional Group Geometry : The 1,4-disubstitution pattern positions the amino and carboxylic acid groups on opposite faces of the cube, creating a dipole moment that influences solubility and intermolecular interactions. The (S)-configuration at the α-carbon introduces chirality, enabling stereoselective binding in biological systems.

- Electronic Effects : The electron-withdrawing nature of the cubane core stabilizes adjacent carboxylic acid groups, as evidenced by the pKa depression observed in 4-methoxycarbonylcubanecarboxylic acid (pKa ≈ 3.1).

Comparative analysis with related structures highlights its uniqueness:

The stereochemical complexity of this compound enables precise control over peptide tertiary structures. For example, incorporation into oligopeptides forces β-turn formation due to the cubane’s rigidity, a property exploited in enzyme inhibitor design. Additionally, the electron-deficient cubane core participates in charge-transfer interactions with aromatic residues, potentially enhancing target binding affinity.

Ongoing synthetic challenges include optimizing enantioselective routes to the (S)-configured amino group and improving solubility through prodrug strategies. Recent advances in photochemical functionalization, such as Favorskii rearrangements of cubane precursors, suggest pathways to diverse analogs.

Properties

IUPAC Name |

4-[(S)-amino(carboxy)methyl]cubane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c12-7(8(13)14)10-1-4-2(10)6-3(10)5(1)11(4,6)9(15)16/h1-7H,12H2,(H,13,14)(H,15,16)/t1?,2?,3?,4?,5?,6?,7-,10?,11?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZLSWUNCANUPD-SBISGXONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cubane derivatives, including 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid, typically involves multi-step processes starting from simpler cubane carboxylic acids. One common method involves the iododecarboxylation of cubane carboxylic acids using 1,3-diiodo-5,5-dimethylhydantoin (DIH) under irradiative conditions . Another approach is the electrochemical functionalization of cubane carboxylic acids to form alkoxy cubanes using the Hofer-Moest reaction under flow conditions .

Industrial Production Methods

Industrial production of cubane derivatives is still in its nascent stages due to the complexity and cost of the synthetic routes. advancements in electrochemical methods and flow chemistry are paving the way for more scalable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The cubane structure can be oxidized to introduce functional groups.

Reduction: Reduction reactions can modify the carboxylic acid groups.

Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iododecarboxylation can yield iodinated cubane derivatives, while electrochemical functionalization can produce alkoxy cubanes .

Scientific Research Applications

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a scaffold in the synthesis of complex molecules due to its rigid structure.

Medicine: Investigated for its potential use in developing new pharmaceuticals with enhanced stability and efficacy.

Industry: Utilized in materials science for creating novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid involves its interaction with molecular targets through its rigid cubane structure. This rigidity allows for precise spatial orientation of functional groups, which can enhance binding affinity and specificity to biological targets. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid and its analogs:

Functional Group Impact on Physicochemical Properties

- Solubility: The target compound’s dual carboxyl and amino groups enhance hydrophilicity compared to esterified analogs like 4-(Methoxycarbonyl)cubane-1-carboxylic acid, which is more lipophilic due to its methoxy group .

- Stability: The hydrochloride salt of 4-Aminocubane-1-carboxylic acid (CAS 60462-23-9) exhibits improved stability under ambient conditions compared to the free amino-carboxy derivative, which requires cryogenic storage .

- Stereochemical Specificity: The (S)-configuration in the target compound may influence chiral recognition in biological systems, a feature absent in non-stereospecific analogs like 4-Carbamoylcubane-1-carboxylic acid .

Biological Activity

4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid is a synthetic compound characterized by its unique cubane structure, which contributes to its notable biological activity. The compound has the chemical formula C11H11NO4 and a molecular weight of approximately 221.21 g/mol. Its structure includes an amino group and two carboxylic acid functionalities, positioning it as a potential candidate for various biochemical applications, particularly in enzyme inhibition and therapeutic interventions.

Enzyme Inhibition

Research indicates that this compound possesses significant enzyme inhibitory properties. Preliminary studies suggest that it may modulate metabolic pathways and influence cellular signaling processes. The presence of multiple functional groups allows for complex interactions with various biomolecules, potentially leading to therapeutic applications in conditions where enzyme regulation is crucial.

The specific mechanism of action for this compound is still under investigation. However, its structural features suggest that it may interact with specific biological targets, which could include:

- Enzymes : Potential inhibition of enzymes involved in metabolic pathways.

- Receptors : Interaction with cellular receptors that regulate signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table outlines some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxycarbonylcubanecarboxylic acid | Contains a methoxy group instead of an amino group | Exhibits different reactivity patterns |

| 3-Aminocubane-1-carboxylic acid | Amino group at a different position | May have distinct biological activities |

| 2-Aminocubane-1-carboxylic acid | Amino group at another position | Different steric and electronic properties |

These comparisons highlight how variations in functional groups can affect biological activity and chemical reactivity, emphasizing the uniqueness of this compound.

Study on Enzyme Inhibition

In a preliminary study examining the enzyme inhibitory effects of this compound, researchers found that the compound inhibited the activity of certain key metabolic enzymes. The study utilized various concentrations of the compound to assess its efficacy in reducing enzyme activity, revealing a dose-dependent relationship.

Potential Therapeutic Applications

Another area of research focuses on the potential therapeutic applications of this compound in treating metabolic disorders. Initial findings suggest that it may play a role in modulating glucose metabolism, which could have implications for conditions such as diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((S)-Amino(carboxy)methyl)cubane-1-carboxylic acid?

- Methodological Answer : The synthesis of cubane derivatives typically involves multi-step strategies with protective groups to stabilize the strained cubane core. For example, tert-butoxycarbonyl (Boc) protection is commonly used for amino groups in cubane carboxylic acids to prevent side reactions. A similar approach is described for 4-[(tert-Butoxycarbonyl)amino]cubane-1-carboxylic acid, where the Boc group is introduced before functionalization . Key steps include:

- Use of palladium-catalyzed cross-coupling for introducing substituents.

- Acidic or basic hydrolysis to deprotect functional groups.

- Purification via recrystallization or chromatography to isolate enantiopure forms.

Q. How can the stereochemistry and structural integrity of this compound be characterized?

- Methodological Answer :

- X-ray crystallography is the gold standard for resolving cubane geometry and stereochemistry. For example, cyclopropane analogs (e.g., (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid) are validated using this method .

- NMR spectroscopy : Use and NMR to confirm substituent positions. Chemical shifts for cubane protons are distinct due to the rigid structure (e.g., cubane CH protons resonate near 4.5–5.5 ppm) .

- Chiral HPLC or polarimetry to verify enantiopurity.

Q. What are the recommended handling and storage conditions for this compound?

- Methodological Answer :

- Handling : Use gloves, protective eyewear, and work in a fume hood to avoid inhalation or skin contact. The compound’s amino and carboxylic acid groups may react with moisture or oxygen .

- Storage : Keep in a dark, inert atmosphere (e.g., argon) at room temperature. Stability studies on similar compounds (e.g., 4-hydroxy phenylglycine) suggest degradation under light or humidity .

Advanced Research Questions

Q. How can computational methods model the electronic properties and potential bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09/16 software. Studies on (S)-3-Amino-4-(difluoromethylenyl)cyclopentene-1-carboxylic acid used DFT to predict reactivity and binding affinities .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. For example, cyclopropane analogs were modeled to study strain-induced binding .

- Table : Key computational parameters for cubane derivatives:

| Parameter | Value/Software | Reference |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | |

| Solvation Model | PCM (Water) | |

| MD Force Field | CHARMM36 |

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Orthogonal assays : Validate in vitro results with cell-based assays or in vivo models. For example, GABA analogs like 4-aminocyclopent-2-ene-1-carboxylic acid showed varied activity across assays, requiring cross-validation via electrophysiology and behavioral studies .

- Batch consistency : Ensure synthetic reproducibility by analyzing purity (HPLC ≥98%) and stereochemistry for each batch. Contradictions in cyclopropane derivatives were traced to impurities in early syntheses .

Q. What strategies stabilize the cubane core during functionalization?

- Methodological Answer :

- Protective groups : Use Boc for amino and methyl esters for carboxylic acid groups to minimize strain-induced decomposition. For example, 4-Methoxycarbonylcubanecarboxylic acid was stabilized using methyl ester protection .

- Mild reaction conditions : Avoid high temperatures (>80°C) and strong acids/bases. Cubane derivatives are prone to ring-opening under harsh conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.